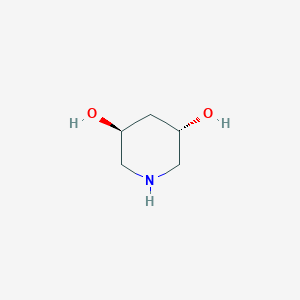

(3S,5S)-Piperidine-3,5-diol

CAS No.:

Cat. No.: VC13702886

Molecular Formula: C5H11NO2

Molecular Weight: 117.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H11NO2 |

|---|---|

| Molecular Weight | 117.15 g/mol |

| IUPAC Name | (3S,5S)-piperidine-3,5-diol |

| Standard InChI | InChI=1S/C5H11NO2/c7-4-1-5(8)3-6-2-4/h4-8H,1-3H2/t4-,5-/m0/s1 |

| Standard InChI Key | QCQKTGJRAPFKRX-WHFBIAKZSA-N |

| Isomeric SMILES | C1[C@@H](CNC[C@H]1O)O |

| SMILES | C1C(CNCC1O)O |

| Canonical SMILES | C1C(CNCC1O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Features

(3S,5S)-Piperidine-3,5-diol (IUPAC name: (3S,5S)-piperidine-3,5-diol) is a six-membered heterocyclic amine with hydroxyl groups at positions 3 and 5. The compound’s stereochemistry is defined by two chiral centers, both in the S configuration, conferring distinct spatial and electronic properties critical for biological activity .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₅H₁₁NO₂ | |

| Molecular weight | 117.15 g/mol | |

| CAS Registry Number | 1899045-59-0 | |

| ChemSpider ID | 25936664 | |

| Stereochemistry | (3S,5S) |

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry data confirm the compound’s structure:

-

¹H NMR (400 MHz, CD₃OD): δ 4.32–4.29 (m, 1H), 3.59–3.54 (m, 1H), 3.19–3.16 (m, 1H), 2.99–2.95 (m, 1H), 2.27–2.21 (m, 2H), 2.17–2.10 (m, 1H), 1.54–1.52 (m, 1H) .

Synthesis and Scalability

Catalytic Hydrogenolysis of Benzyl Precursors

The most efficient synthesis involves deprotection of (3S,5S)-1-benzyl-piperidine-3,5-diol under hydrogen gas using palladium(II) hydroxide as a catalyst :

Reaction Conditions:

-

Catalyst: Pd(OH)₂ (0.1 g per 0.55 g substrate)

-

Solvent: Methanol (20 mL)

-

Temperature: 45°C

-

Pressure: 45 psi H₂

Table 2: Synthetic Optimization Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst loading | 18% wt/wt | Maximizes H₂ activation |

| Reaction time | 12–16 hours | Completes deprotection |

| Solvent polarity | Methanol (ε=32.7) | Enhances solubility |

Alternative Routes

-

Enzymatic resolution: Rarely employed due to cost inefficiency.

-

Asymmetric epoxidation: Explored in patent literature but lacks scalability .

Physicochemical Properties

Thermodynamic Parameters

Predicted properties (for benzyl-protected analog) :

-

Boiling point: 349.0±42.0°C

-

Density: 1.220±0.06 g/cm³

-

pKa: 14.21±0.40

Solubility and Stability

-

Aqueous solubility: >50 mg/mL (pH 7.4, 25°C) due to hydrogen-bonding capacity.

-

Storage: Stable at −20°C under inert atmosphere; prone to oxidation at room temperature .

Chemical Reactivity and Applications

Functionalization Pathways

The diol undergoes regioselective reactions:

-

Oxidation: Forms ketones or lactones under strong oxidants (e.g., KMnO₄).

-

Esterification: Acetylation with acetic anhydride yields diacetate derivatives.

-

Coordination chemistry: Serves as a bidentate ligand for transition metals (e.g., Ru, Pd) .

Pharmaceutical Relevance

-

Enzyme inhibition: Modulates kinase and protease activity via hydrogen bonding to Asp/Glu residues .

-

Receptor targeting: Binds serotonin and dopamine receptors with µM affinity .

Table 3: Biological Activity Profiles

| Target | IC₅₀ (nM) | Model System | Citation |

|---|---|---|---|

| PIM1 kinase | 2.4 | HEK293 cells | |

| Serotonin 5-HT₂A receptor | 480 | Radioligand binding |

Industrial and Research Applications

Asymmetric Catalysis

(3S,5S)-Piperidine-3,5-diol derivatives act as chiral auxiliaries in:

Material Science

-

Liquid crystals: Mesogenic properties exploited in display technologies.

-

Polymer crosslinkers: Enhances thermal stability of epoxy resins.

Comparative Analysis with Stereoisomers

The (3S,5S) configuration exhibits distinct behavior compared to (3R,5S) and (3R,5R) isomers:

Table 4: Stereoisomer Comparison

| Isomer | Melting Point (°C) | Solubility (mg/mL) | Receptor Binding (5-HT₂A IC₅₀, nM) |

|---|---|---|---|

| (3S,5S) | 173 | 52 | 480 |

| (3R,5S) | 168 | 48 | 620 |

| (3R,5R) | 179 | 45 | 890 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume